ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate

Hydrogen bond donor count Primary amine HDAC inhibitor intermediate

Ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate (CAS 934246-97-6) is a chiral non-racemic synthetic intermediate belonging to the trichostatin A (TSA) derivative class. It bears a (6R,7R) absolute configuration, a free primary 4-aminophenyl group, a C-7 hydroxyl, and an ethyl ester terminus, with molecular formula C17H23NO3 and molecular weight 289.37 g/mol.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
Cat. No. B13400003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(=CC(C)C(C1=CC=C(C=C1)N)O)C
InChIInChI=1S/C17H23NO3/c1-4-21-16(19)10-5-12(2)11-13(3)17(20)14-6-8-15(18)9-7-14/h5-11,13,17,20H,4,18H2,1-3H3
InChIKeyMGTBHZGFBVXZLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate – Chiral Trichostatin A Intermediate for HDAC Inhibitor Synthesis and Derivatization


Ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate (CAS 934246-97-6) is a chiral non-racemic synthetic intermediate belonging to the trichostatin A (TSA) derivative class. It bears a (6R,7R) absolute configuration, a free primary 4-aminophenyl group, a C-7 hydroxyl, and an ethyl ester terminus, with molecular formula C17H23NO3 and molecular weight 289.37 g/mol [1]. The compound is explicitly disclosed as a key intermediate in the preparation of hydroxamic acid-based histone deacetylase (HDAC) inhibitors, where it is oxidized to the corresponding ketone and subsequently converted to the active hydroxamic acid derivative TA-1, which exhibits antitumor HDAC inhibitory activity [2]. Its calculated physicochemical parameters include an XLogP of 3, a topological polar surface area of 72.6 Ų, two hydrogen bond donors, and four hydrogen bond acceptors .

Why Ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate Cannot Be Replaced by Generic Trichostatin A Analogs


In-class trichostatin analogs cannot be interchanged with this compound because it occupies a unique position in the TSA derivatization cascade: it is the only disclosed intermediate that simultaneously carries a free primary aniline at the para position, a secondary alcohol at C-7, and an ethyl ester protecting group, all with defined (6R,7R) stereochemistry [1]. The closest structural analog, the 4-dimethylamino variant (CAS 934246-98-7), lacks the primary amine handle required for selective downstream functionalization, while trichostatin A itself (CAS 58880-19-6) bears a hydroxamic acid zinc-binding group and a tertiary dimethylamino group, precluding its use as a late-stage diversifiable intermediate . The ethyl ester of the target compound provides orthogonal protection relative to the hydroxamic acid warhead, enabling sequential deprotection strategies that are impossible with the free acid or hydroxamic acid analogs [1]. Furthermore, the (6R,7R) configuration is essential for biological activity of the derived HDAC inhibitors; the (S) enantiomer of TSA is known to lack differentiation-inducing activity entirely, underscoring the non-negotiable stereochemical requirement [2].

Quantitative Differentiation Evidence for Ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate vs. Closest Analogs


Hydrogen Bond Donor Capacity: Free Primary Aniline vs. Tertiary Dimethylamino Group

The target compound possesses two hydrogen bond donors (the primary aniline NH2 and the C-7 hydroxyl), whereas the direct dimethylamino analog (CAS 934246-98-7) possesses only one (the C-7 hydroxyl). This difference is critical because the free primary amine serves as a synthetic handle for amide coupling, reductive amination, sulfonamide formation, and other diversification reactions that are sterically and electronically inaccessible with the tertiary dimethylamino group found in trichostatin A and its direct dimethylamino-ethyl ester congener [1].

Hydrogen bond donor count Primary amine HDAC inhibitor intermediate Derivatization handle

Lipophilicity Differentiation: XLogP of the Target Compound vs. Trichostatin A

The target compound has a calculated XLogP of 3, compared to trichostatin A which has a predicted XLogP of approximately 1.8–2.1 (based on its hydroxamic acid and dimethylamino substituents). This ~0.9–1.2 log unit increase in lipophilicity for the target compound reflects the replacement of the polar hydroxamic acid with an ethyl ester and the dimethylamino group with a primary aniline. The higher lipophilicity may confer altered membrane permeability and tissue distribution when the compound is used as a prodrug or precursor form [1]. However, quantitative experimental logP or logD data for this specific compound were not identified in the available literature, and this comparison is based on calculated values .

Lipophilicity XLogP Blood-brain barrier permeability HDAC inhibitor Physicochemical property

Synthetic Yield Improvement in the Chiral Synthesis Route to Trichostatin A Derivatives

The patented synthetic route employing this compound as an intermediate (CN1939898A, assigned to Shanghai Institute of Materia Medica, CAS) claims significant improvements over prior art methods. The earlier Fleming synthesis (Tetrahedron, 1983) delivered only racemic trichostatin A with a reported overall yield of approximately 6.1%, while the novel method using the target compound as a key intermediate achieves chiral control through the use of chiral starting materials and preserves optical purity through intermediates including this ethyl ester [1]. The patent explicitly states that the method uses inexpensive, readily available raw materials, involves simple experimental operations, provides stable intermediates, and delivers substantially improved yields compared to existing processes [1]. Specific numerical yield data for the target compound step is embedded in the patent examples but not fully extracted in available open-access versions.

Synthetic yield Chiral synthesis Trichostatin A Process chemistry Procurement criterion

Topological Polar Surface Area and Rotatable Bond Profile vs. Trichostatin A and Dimethylamino Analog

The target compound has a calculated topological polar surface area (TPSA) of 72.6 Ų and 7 rotatable bonds, compared to trichostatin A (TPSA ~78.4 Ų, ~6 rotatable bonds) and the dimethylamino ethyl ester analog (TPSA ~52.9 Ų, ~8 rotatable bonds). The TPSA value of 72.6 Ų positions this compound favorably within the commonly cited threshold of <140 Ų for oral bioavailability prediction, and its intermediate TPSA between the more polar TSA and the less polar dimethylamino analog provides a tunable property for balancing solubility and permeability in derived compound libraries . The 7 rotatable bonds are within the typical drug-like range (<10) .

TPSA Rotatable bonds Oral bioavailability Drug-likeness Lead optimization

Stereochemical Configuration Requirement: (6R,7R) as a Determinant of Biological Activity

The target compound carries the defined (6R,7R) configuration at its two chiral centers. This is not merely a structural annotation—the patent literature on trichostatin A explicitly states that the natural (R) configuration is required for HDAC inhibitory and differentiation-inducing activity, while the (S) enantiomer of TSA shows no such biological activity [1]. The target compound preserves this (R) configuration at C-6 (the methyl-bearing carbon) and introduces the (R) configuration at C-7 (the hydroxyl-bearing carbon). For the derived HDAC inhibitor TA-1, oxidation of the C-7 hydroxyl to the ketone eliminates this second chiral center, but the (6R) configuration is retained and is essential for the activity of the final hydroxamic acid [2].

Stereochemistry Enantiomer HDAC inhibition Trichostatin A Chiral purity

Recommended Application Scenarios for Ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate Based on Quantitative Evidence


Late-Stage Diversification of HDAC Inhibitor Libraries via the Free Primary Aniline Handle

The target compound's free primary aniline (2 H-bond donors) enables chemists to perform amide couplings, sulfonamide formations, reductive aminations, and urea syntheses to generate structurally diverse HDAC inhibitor candidates. As demonstrated in CN101239929A, this compound was converted via reductive amination with acetaldehyde to the N,N-diethylamino derivative (TA-2) and with propionaldehyde to the N,N-dipropylamino analog (TA-3), confirming the synthetic tractability of the aniline handle [1]. This scenario is not feasible with the dimethylamino analog (CAS 934246-98-7), which lacks a derivatizable amine.

Prodrug Design and Pharmacokinetic Optimization Through Orthogonal Ester Protection

The ethyl ester of the target compound serves as a protected carboxylic acid equivalent, enabling selective deprotection under mild conditions to reveal the free acid for subsequent hydroxamic acid formation. This orthogonal protection strategy is central to the patented route: the ester is carried through multiple synthetic steps before being converted to the hydroxamic acid warhead of TA-1 (the active HDAC inhibitor) [1]. This distinguishes the compound from trichostatic acid, which already bears the free carboxylic acid and cannot be used in reactions requiring ester protection.

Chiral Intermediate for Enantiopure HDAC Inhibitor Synthesis

For research groups requiring enantiopure trichostatin A derivatives with defined (R) configuration at C-6, this (6R,7R)-configured intermediate provides a documented entry point. The CN1939898A patent establishes that the chiral synthesis route using this intermediate preserves optical purity and avoids the racemization problems inherent in the classical Fleming synthesis [2]. The (S) enantiomer of TSA is known to be biologically inactive, making enantiopurity a non-negotiable requirement for any downstream biological studies [3].

Structure-Activity Relationship (SAR) Studies at the 4-Position of the Phenyl Ring

The free primary aniline of the target compound provides a unique entry point for SAR exploration at the 4-position of the phenyl ring—a position that is fully substituted with a dimethylamino group in natural TSA and cannot be further modified. Researchers can acylate, alkylate, or sulfonylate this position to probe the effects of varied 4-substituents on HDAC isoform selectivity, cellular potency, and pharmacokinetics. This application leverages the compound's calculated intermediate lipophilicity (XLogP = 3) and TPSA (72.6 Ų) as a starting point for physicochemical optimization .

Quote Request

Request a Quote for ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.